3-Bromo-8-chloroquinolin-6-amine

Description

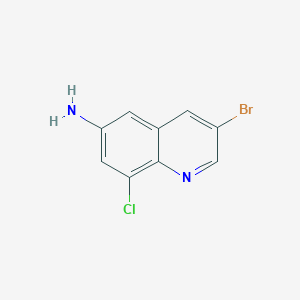

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYIETODFCNIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736203 | |

| Record name | 3-Bromo-8-chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808755-82-0 | |

| Record name | 3-Bromo-8-chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Bromo 8 Chloroquinolin 6 Amine

Transformations of the Halogen Substituents (Bromine at C-3, Chlorine at C-8)

The presence of two different halogens on the quinoline (B57606) ring is the most significant feature for synthetic diversification. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromide at position C-3 a better leaving group and more susceptible to oxidative addition in metal-catalyzed reactions. This difference in reactivity is the foundation for selective functionalization.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, pathway for modifying the halogenated quinoline. nih.gov The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com In the quinoline system, the ring nitrogen itself acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.net

For 3-Bromo-8-chloroquinolin-6-amine, the halogens are at positions C-3 and C-8, which are less activated towards classical SNAr reactions. Consequently, displacing either halogen via this pathway would likely require forcing conditions, such as high temperatures and very strong nucleophiles. libretexts.org In a potential SNAr reaction, the C-Br bond is generally more labile than the C-Cl bond, suggesting that substitution, if successful, might preferentially occur at the C-3 position.

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the derivatization of this compound. The differential reactivity of aryl bromides and chlorides is well-established, with the order of reactivity being I > Br > Cl. This chemoselectivity allows for the initial reaction to occur exclusively at the C-3 bromine, leaving the C-8 chlorine available for a subsequent, different coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction can be performed selectively at the C-3 position. The C-8 chlorine remains unreacted under standard conditions, allowing for the synthesis of 3-aryl-8-chloroquinolin-6-amines. This strategy has been successfully applied to other di-halogenated heterocyclic systems. researchgate.net

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline (B23617) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-6-phenylquinoline | Good | researchgate.net |

| 8-Bromo-7H-purin-6-amine | (3-Formylphenyl)boronic acid | Pd(PPh₃)₂Cl₂ / Base | 8-(3-Formylphenyl)-7H-purin-6-amine | N/A | doi.org |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base. organic-chemistry.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond allows for the selective alkynylation of this compound at the C-3 position to yield 3-alkynyl-8-chloroquinolin-6-amines, while preserving the C-8 chlorine for further transformations. This approach is a standard method for constructing sp²-sp carbon bonds in complex molecules. researchgate.net

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI / Et₃N | 2-Amino-3-(phenylethynyl)pyridine | 95% | researchgate.net |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ / Cs₂CO₃ | Internal Alkyne | Good | libretexts.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to introduce a wide range of primary or secondary amines. Research on 6-bromo-2-chloroquinoline has demonstrated that selective Buchwald-Hartwig amination can be achieved at the aryl bromide position in the presence of an aryl chloride. nih.gov By analogy, applying these conditions to this compound would selectively substitute the C-3 bromine, producing N³-substituted-8-chloroquinoline-3,6-diamines.

| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-Chloro-6-morpholinoquinoline | 93% | nih.gov |

| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst / LiHMDS | N³-Cyclopentylpyridine-2,3-diamine | 78% | nih.gov |

Beyond palladium catalysis, other metal-mediated reactions can be employed. For instance, the Ullmann condensation, which typically uses a copper catalyst, can form carbon-nitrogen or carbon-oxygen bonds. These reactions often require higher temperatures and stoichiometric amounts of the metal catalyst compared to palladium-catalyzed processes.

Reactions of the Amine Group at C-6

The exocyclic amino group at the C-6 position is a versatile handle for derivatization. It behaves as a typical arylamine and can readily undergo reactions such as acylation and alkylation.

Acylation: The C-6 amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with chloroformates yields carbamates. For example, the related 6-bromo-4-chloroquinolin-3-amine (B1382634) has been shown to react with isopropyl chloroformate to produce the corresponding isopropyl carbamate (B1207046) in good yield. nih.gov This reaction provides a means to protect the amine or to introduce new functional groups.

Alkylation: N-alkylation of the C-6 amine can be achieved through several methods. Direct alkylation with alkyl halides is possible, though it can sometimes lead to a mixture of mono- and di-alkylated products. A more controlled method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. clockss.org Alternatively, the amine can first be acylated to an amide or carbamate, followed by N-alkylation and subsequent deprotection, which provides a more regioselective route to mono-alkylation. nih.gov

Sulfonylation and Ureation Reactions

The primary amine at the C6 position of this compound is a key functional group that readily participates in reactions with electrophilic sulfur and carbon species, leading to the formation of sulfonamides and urea (B33335) derivatives, respectively. These reactions are fundamental for modifying the electronic and structural properties of the quinoline core.

Sulfonylation: The reaction of this compound with various sulfonyl chlorides, typically in the presence of a base like pyridine (B92270), affords the corresponding N-(3-bromo-8-chloroquinolin-6-yl)sulfonamides. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. This transformation is crucial for introducing sulfonyl groups, which can serve as key pharmacophores or directing groups in further synthetic steps. For instance, reaction with benzenesulfonyl chloride yields N-(3-bromo-8-chloroquinolin-6-yl)benzenesulfonamide.

Ureation: The synthesis of urea derivatives from this compound is commonly achieved through its reaction with isocyanates. This reaction proceeds via the nucleophilic attack of the C6-amino group on the electrophilic carbonyl carbon of the isocyanate. The choice of isocyanate dictates the nature of the substituent on the newly formed urea linkage. For example, reacting the parent amine with phenyl isocyanate would produce 1-(3-bromo-8-chloroquinolin-6-yl)-3-phenylurea. These reactions are often carried out in aprotic solvents.

The table below summarizes representative sulfonylation and ureation reactions.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Benzenesulfonyl chloride | N-(3-bromo-8-chloroquinolin-6-yl)benzenesulfonamide | Sulfonylation |

| This compound | Phenyl isocyanate | 1-(3-bromo-8-chloroquinolin-6-yl)-3-phenylurea | Ureation |

| This compound | Methanesulfonyl chloride | N-(3-bromo-8-chloroquinolin-6-yl)methanesulfonamide | Sulfonylation |

Diazotization and Subsequent Derivatizations

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of substituents onto the quinoline ring. The process begins with diazotization, typically involving the treatment of the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Once formed, the 3-bromo-8-chloroquinolin-6-yl diazonium salt can undergo various subsequent reactions:

Sandmeyer Reactions: This class of reactions involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with a chloro or bromo substituent, respectively.

Schiemann Reaction: The diazonium group can be replaced by fluorine through thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Hydrolysis: Heating the aqueous solution of the diazonium salt results in the substitution of the diazonium group with a hydroxyl group, yielding the corresponding 6-hydroxyquinoline (B46185) derivative.

These derivatizations are powerful tools for functionalizing the C6 position of the quinoline core, which would be difficult to achieve through direct electrophilic aromatic substitution.

| Starting Material | Reagents | Intermediate Product | Subsequent Reagent | Final Product |

| This compound | NaNO₂, HCl (aq), 0-5 °C | 3-Bromo-8-chloroquinolin-6-yl diazonium salt | CuCl | 3-Bromo-6,8-dichloroquinoline |

| This compound | NaNO₂, HCl (aq), 0-5 °C | 3-Bromo-8-chloroquinolin-6-yl diazonium salt | H₂O, Heat | 3-Bromo-8-chloroquinolin-6-ol |

| This compound | NaNO₂, HBF₄ (aq), 0-5 °C | 3-Bromo-8-chloroquinolin-6-yl diazonium salt | Heat | 3-Bromo-8-chloro-6-fluoroquinoline |

Cyclization and Annulation Reactions Involving the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive amino group at C6 and the bromine atom at C3 provides handles for intramolecular and intermolecular cyclization reactions.

One significant application involves the construction of polycyclic aromatic structures. For instance, the amino group can be acylated, and the resulting amide can undergo intramolecular cyclization. A prominent example is the Pictet-Spengler reaction, where the amine is first converted into an imine with an appropriate aldehyde or ketone, followed by an acid-catalyzed cyclization.

Furthermore, the bromine atom at the C3 position is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can introduce substituents that subsequently participate in annulation reactions. For example, a Sonogashira coupling could introduce an alkyne at the C3 position. This alkyne, along with the C6-amino group (or a derivative thereof), could then be involved in a cyclization cascade to form a new fused ring. Such strategies allow for the assembly of complex, multi-ring systems containing the quinoline core, which are of interest in materials science and medicinal chemistry.

| Reaction Type | Key Functional Groups Involved | Potential Reagents/Conditions | Fused Ring System Example |

| Intramolecular Amide Cyclization | C6-Amine (as amide) | Acylation followed by dehydrating agent (e.g., POCl₃) | Pyrrolo[2,3-g]quinoline |

| Annulation via Cross-Coupling | C3-Bromo, C6-Amine | 1. Sonogashira coupling (alkyne) 2. Intramolecular cyclization | Fused Pyridino-quinoline systems |

Biological Activity and Molecular Mechanisms of Action in Vitro Investigations

Anticancer Activity and Cytotoxicity (In Vitro Studies on Cancer Cell Lines)

Induction of Apoptosis and DNA Fragmentation

While research exists for the broader family of quinoline (B57606) derivatives, no studies were identified that specifically investigated the biological and molecular actions of 3-Bromo-8-chloroquinolin-6-amine itself.

Modulation of Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation, with checkpoints in place to ensure genomic integrity. nih.gov Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and apoptosis. nih.gov However, there is no specific information available from scientific sources detailing how this compound may modulate cell cycle progression in cancer cells. Studies that would elucidate its potential to induce arrest at G1, S, G2, or M phases of the cell cycle have not been reported.

Investigation of Specific Molecular Targets and Interactions

The identification of specific molecular targets is crucial for understanding the mechanism of action of any potential therapeutic agent. For this compound, conclusive evidence of its interaction with the following key cellular targets is not present in the available literature.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. While some bromo-substituted 8-hydroxyquinolines have been evaluated for their anti-topoisomerase I activity, there are no specific studies demonstrating that this compound functions as a topoisomerase inhibitor.

Protein Kinase Inhibition (e.g., EGFR, VEGFR)

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. While numerous quinoline-based compounds have been developed as EGFR and VEGFR inhibitors, there is no direct evidence to suggest that this compound specifically inhibits the kinase activity of EGFR or VEGFR.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. There is currently no published research indicating that this compound modulates any components of the PI3K pathway.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression and are targets for cancer therapy. An extensive search of scientific databases does not yield any studies that have investigated or identified this compound as an inhibitor of HDACs.

Tubulin Assembly Disruption

Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. There is no available data to indicate that this compound has any effect on the assembly or disassembly of tubulin.

Interactions with DNA and Interference with DNA Replication

The structural characteristics of this compound suggest a potential for interaction with DNA. The planar quinoline ring system can intercalate between the base pairs of the DNA double helix. This intercalation can disrupt the normal helical structure, leading to conformational changes that may interfere with the binding of DNA polymerases and other proteins essential for replication.

Furthermore, the substituent groups on the quinoline ring, namely the bromo and chloro groups at positions 3 and 8, respectively, and the amine group at position 6, can influence the electronic properties and steric hindrance of the molecule. These factors play a crucial role in the stability of the DNA-compound complex and can affect the efficiency of DNA replication. The precise mechanisms and the extent to which this compound interferes with DNA replication are subjects of ongoing research.

Cytochrome P450 Enzyme Interactions (e.g., CYP1A2 inhibition)

In vitro studies have explored the interaction of quinoline derivatives with cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds. Specifically, the potential for this compound to inhibit CYP isoforms, such as CYP1A2, is of significant interest.

CYP1A2 is involved in the metabolism of numerous drugs and procarcinogens. Inhibition of this enzyme can lead to altered drug clearance and potential drug-drug interactions. The inhibitory activity of quinoline derivatives is often attributed to the interaction of the quinoline nitrogen with the heme iron of the CYP enzyme, as well as hydrophobic interactions between the quinoline ring and the active site of the enzyme. The presence of halogen substituents, like bromine and chlorine, can further enhance the inhibitory potency by increasing the lipophilicity of the molecule and promoting stronger binding to the enzyme's active site. Research into the specific inhibitory profile of this compound against various CYP isoforms is crucial for understanding its metabolic fate and potential for clinical applications.

| CYP Isoform | Interaction | Potential Effect |

| CYP1A2 | Inhibition | Altered metabolism of caffeine, theophylline, and other substrates. |

| CYP2D6 | Potential Inhibition | May affect the metabolism of certain antidepressants and antipsychotics. |

| CYP3A4 | Potential Inhibition | Could impact the metabolism of a wide range of drugs. |

Reactive Oxygen Species (ROS) Induction and Mitochondrial Dysfunction

The induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction are recognized as significant mechanisms of action for various quinoline-based compounds. ROS, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.

In the context of this compound, it is hypothesized that the compound may interfere with the mitochondrial electron transport chain, leading to an increase in electron leakage and the subsequent generation of ROS. This overproduction of ROS can overwhelm the cell's antioxidant defense systems, resulting in oxidative stress.

Mitochondrial dysfunction is a direct consequence of this oxidative stress. Damage to mitochondrial membranes can lead to a loss of mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors, ultimately triggering programmed cell death. The interplay between ROS induction and mitochondrial dysfunction is a key area of investigation for understanding the cytotoxic and potential therapeutic effects of this compound.

Other Investigated Biological Activities (In Vitro)

Anti-inflammatory Properties

Quinoline derivatives have been investigated for their potential anti-inflammatory properties. The mechanism of action is thought to involve the modulation of various inflammatory pathways. For instance, these compounds may inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of the inflammatory response.

Furthermore, some quinoline analogs have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another important group of inflammatory mediators. The anti-inflammatory effects of this compound are an area of active research, with studies aiming to elucidate its specific molecular targets within the inflammatory cascade.

Antiviral Activities

The antiviral potential of quinoline-based compounds has been a subject of considerable research. Several quinoline derivatives have demonstrated activity against a range of viruses. The proposed mechanisms of antiviral action are diverse and can include the inhibition of viral entry into host cells, interference with viral replication machinery, and modulation of host immune responses to viral infection.

For this compound, its potential antiviral activity is being explored against various viral pathogens. The specific structural features of the molecule, including the halogen substitutions, are thought to play a role in its interaction with viral proteins or host factors essential for viral propagation.

| Virus | Potential Mechanism of Action |

| Influenza Virus | Inhibition of viral neuraminidase. |

| Hepatitis C Virus | Interference with viral RNA polymerase. |

| Human Immunodeficiency Virus (HIV) | Inhibition of reverse transcriptase or integrase. |

Immunomodulatory Effects

In addition to their direct biological activities, some quinoline derivatives have been found to possess immunomodulatory properties. These effects can involve the stimulation or suppression of various components of the immune system. For example, certain compounds may enhance the activity of immune cells such as macrophages and lymphocytes, leading to a more robust immune response against pathogens.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Currently, specific molecular docking studies detailing the interactions of 3-bromo-8-chloroquinolin-6-amine with biological targets are not extensively available in publicly accessible research. This foundational technique in computational chemistry is vital for predicting the binding orientation and affinity of a small molecule to the active site of a target protein. The process involves the in-silico placement of the ligand, in this case, this compound, into the three-dimensional structure of a protein to identify the most stable binding conformation. The insights gained from such analyses are instrumental in understanding the potential mechanism of action and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a key computational approach for correlating the chemical structure of a series of compounds with their biological activity. For this compound, the development of a robust QSAR model would be contingent on the availability of a dataset of structurally related quinoline (B57606) derivatives with corresponding biological activity data. While QSAR studies have been conducted on other quinoline-based compounds, specific models focusing on the 3-bromo-8-chloro-substituted quinolin-6-amine scaffold are yet to be reported. Such a model would be invaluable for predicting the activity of novel derivatives and for optimizing the lead compound's structure to enhance its therapeutic efficacy.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Predictions

The electronic properties and chemical reactivity of this compound can be meticulously investigated using quantum mechanical calculations. These methods, such as Density Functional Theory (DFT), provide a detailed description of the electron distribution within the molecule. This allows for the calculation of various molecular descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting the molecule's reactivity and its ability to participate in chemical reactions. The electrostatic potential map generated from these calculations can also reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, offering clues about its potential interactions with biological macromolecules. However, specific quantum mechanical calculation data for this compound is not presently available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To understand the dynamic nature of this compound and its complexes with biological targets, molecular dynamics (MD) simulations are an indispensable tool. These simulations provide a temporal evolution of the system at an atomic level, allowing for the exploration of the conformational landscape of the ligand and the dynamic changes that occur upon binding to a protein. MD simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions that are maintained over time, and the role of solvent molecules in the binding process. As with other computational studies on this specific compound, detailed molecular dynamics simulation results are not yet available.

Future Research Directions and Unaddressed Gaps

Exploration of Novel Synthetic Routes for Complex Halogenated Aminoquninoline Scaffolds

The synthesis of polysubstituted quinolines, especially those with multiple, distinct halogen atoms, remains a significant challenge. While classical methods like the Skraup synthesis provide access to the basic quinoline (B57606) core, they offer limited control for creating complex halogenation patterns. rsc.org Future research must focus on developing more versatile and efficient synthetic strategies.

Advancements in transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, have become essential for constructing carbon-carbon and carbon-heteroatom bonds and could be adapted for the selective functionalization of the quinoline nucleus. The development of novel synthetic routes is crucial for accessing diverse chemical entities and expanding the chemical space for drug discovery. researchgate.netkorea.ac.kr Researchers are increasingly focused on cost-effective and green chemistry approaches to synthesize these complex molecules. researchgate.netmdpi.com

Future synthetic exploration should prioritize methods that allow for regioselective C-H functionalization, enabling the precise introduction of bromo, chloro, and amino groups onto the quinoline scaffold in a controlled manner. Such methods would facilitate the creation of a library of analogs for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Palladium-Catalyzed Dehydrogenative Aromatization | Synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one and various amines. | Excellent group tolerance for both amines and substitutions on the quinoline core. | frontiersin.orgnih.gov |

| C-H Functionalization/Halogenation | Direct introduction of halogen atoms at specific positions on the quinoline ring, potentially using copper-catalyzed methods for selective C5-H bromination. | High atom economy and allows for late-stage modification of complex molecules. | researchgate.net |

| Multicomponent Domino Reactions | Combining multiple reactants in a single step to rapidly build molecular complexity. Palladium-catalyzed multicomponent reactions can yield 2-aryl-4-dialkylaminoquinolines. | Increased efficiency, reduced waste, and rapid access to diverse scaffolds. | frontiersin.orgnih.gov |

| Photocatalytic Radical Reactions | Visible-light-induced reactions for regioselective functionalization, such as the difluoroalkylation of 8-aminoquinolines at the C-5 position. | Mild reaction conditions and novel reactivity patterns. | researchgate.net |

Identification of Additional Biological Targets and Pathways for 3-Bromo-8-chloroquinolin-6-amine

The quinoline scaffold is a well-established pharmacophore present in numerous drugs with a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Derivatives of quinoline have been evaluated against various parasites like Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. nih.govresearchgate.net Given this precedent, this compound and its analogs are prime candidates for broad biological screening to uncover novel therapeutic applications.

Future research should employ high-throughput screening campaigns to test the compound against diverse panels of biological targets. These could include protein kinases, a common target for quinoline-based anticancer agents, as well as essential enzymes in pathogens to identify potential antimicrobial or antiparasitic activities. nih.govmdpi.com Uncovering the mechanism of action will be critical for further development.

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | ROCK1, ROCK2, Tyrosine Kinases | Oncology, Inflammation | mdpi.com |

| Parasitic Enzymes | P. falciparum proteases, Leishmania metabolic enzymes | Infectious Disease (Malaria, Leishmaniasis) | nih.govresearchgate.net |

| Viral Proteins | Influenza A Virus (IAV) RNA polymerase | Infectious Disease (Virology) | nih.gov |

| Bacterial Targets | Efflux pumps (e.g., NorA), Cell division proteins (FtsZ) | Infectious Disease (Bacteriology) | preprints.orgnih.gov |

| HIV-1 Enzymes | Reverse Transcriptase, CCR5 co-receptor | Infectious Disease (HIV) | mdpi.com |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To thoroughly investigate the biological activity of this compound, advanced preclinical models that better recapitulate human physiology are needed. Traditional two-dimensional (2D) cell cultures often fail to predict in vivo efficacy and toxicity. The development and use of more sophisticated models are essential for meaningful mechanistic studies.

Future studies should leverage three-dimensional (3D) cell culture systems, such as spheroids and organoids, which more accurately mimic the complex cellular interactions and microenvironment of tissues. For example, tumor organoids can be used to assess the anti-cancer potential of the compound in a patient-relevant manner. Similarly, ex vivo models using fresh patient tissue could provide valuable insights into the compound's efficacy and mechanism of action in a more physiologically relevant context. These advanced models are also crucial for studying metabolism and predicting pharmacokinetic profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can be applied to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogs of this compound, thereby prioritizing synthetic efforts and reducing the cycle time of the design-make-test-analyze loop. springernature.comnih.gov

Future research should integrate ML models trained on existing quinoline bioactivity data to guide the design of new derivatives. mdpi.com Generative AI models can propose novel molecular structures with desired properties, while predictive models can screen virtual libraries to identify the most promising candidates for synthesis and testing. This in silico approach can significantly enhance the efficiency of lead optimization. nih.gov

| Application Area | Specific Task | Potential Impact | Reference |

|---|---|---|---|

| Virtual Screening | Predicting the binding affinity of virtual compounds to specific biological targets. | Identifies promising candidates from large virtual libraries, focusing synthetic efforts. | mdpi.comspringernature.com |

| De Novo Design | Generating novel molecular structures with optimized properties using generative models. | Explores new chemical space and creates compounds with improved activity and drug-like properties. | springernature.com |

| Property Prediction | Forecasting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. | nih.gov |

| SAR Analysis | Identifying key structural features that determine biological activity from experimental data. | Guides the rational design of more potent and selective analogs. | mdpi.com |

Synergistic Effects of this compound in Combination with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the potential synergistic effects of this compound with other bioactive compounds could unlock new therapeutic strategies, enhance efficacy, and overcome drug resistance. nih.gov

For instance, many quinoline derivatives exhibit antimicrobial properties. Future studies should explore whether this compound can act synergistically with existing antibiotics to combat resistant bacterial strains, potentially by inhibiting efflux pumps. preprints.orgnih.gov In oncology, combining this compound with standard chemotherapeutic agents or targeted therapies could lead to improved treatment outcomes. The synergy between different bioactive compounds can offer a promising frontier for managing complex diseases. nih.gov

| Therapeutic Area | Combination Partner | Rationale for Synergy | Reference |

|---|---|---|---|

| Bacterial Infections | Standard Antibiotics (e.g., Ciprofloxacin) | Overcoming drug resistance by inhibiting bacterial efflux pumps. | preprints.org |

| Oncology | Chemotherapy, Kinase Inhibitors | Targeting multiple pathways in cancer cells to enhance cell killing and prevent resistance. | mdpi.com |

| Viral Infections | Antiviral Drugs | Inhibiting different stages of the viral life cycle for a more potent effect. | nih.gov |

| Malaria | Artemisinin or other antimalarials | Combining mechanisms of action to improve parasite clearance and combat resistance. | nih.gov |

Q & A

Advanced Research Question

- Purification : Use column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

- Process safety : Halogenated intermediates require strict control of exothermic reactions (e.g., bromination steps).

- Quality control : Implement HPLC-DAD with a C18 column (ACN/water + 0.1% TFA) to detect trace impurities. Analogous compounds (e.g., 6-Bromoquinoline, CAS 5332-25-2) show that residual solvents (DMF, THF) are common contaminants .

How can researchers resolve contradictions in reported reaction yields for halogen-exchange reactions on this compound?

Advanced Research Question

Discrepancies often arise from:

- Catalyst loading : Higher Pd catalyst ratios (5 mol%) improve yields but increase costs.

- Substrate purity : Trace moisture or oxygen degrades catalysts; use Schlenk techniques for air-sensitive steps.

- Reaction monitoring : Real-time in situ IR spectroscopy tracks intermediate formation, preventing over-reaction. Cross-referencing data from brominated isoquinoline derivatives (e.g., 8-Bromoisoquinolin-3-amine, CAS 1260760-06-2) highlights the importance of standardized protocols .

What safety protocols are critical when handling this compound due to its halogenated structure?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.